Cas no 2138075-19-9 (Methyl 2-[(1-imino-1-oxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]acetate)

Methyl 2-[(1-imino-1-oxo-1λ⁶-thiolan-3-yl)(methyl)carbamoyl]acetate is a specialized sulfur-containing compound featuring a unique thiolane-based structure with an imino-oxo functional group. Its molecular design combines a carbamoyl acetate moiety with a sulfoximine derivative, making it a versatile intermediate in organic synthesis and medicinal chemistry applications. The compound's structural complexity allows for potential reactivity in nucleophilic and electrophilic transformations, particularly in the development of sulfur-containing heterocycles or bioactive molecules. Its ester group offers further derivatization opportunities, while the sulfoximine component may contribute to enhanced stability or selectivity in synthetic pathways. This compound is of interest for researchers exploring novel sulfur-based building blocks or investigating structure-activity relationships in drug discovery.
Methyl 2-[(1-imino-1-oxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]acetate structure
2138075-19-9 structure
Product Name:Methyl 2-[(1-imino-1-oxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]acetate
CAS No:2138075-19-9
MF:C9H16N2O4S
MW:248.299341201782
CID:5995561
PubChem ID:165491404
Update Time:2025-10-28

Methyl 2-[(1-imino-1-oxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]acetate Chemical and Physical Properties

Names and Identifiers

    • 2138075-19-9
    • methyl 2-[(1-imino-1-oxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]acetate
    • EN300-1155501
    • Methyl 2-[(1-imino-1-oxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]acetate
    • Inchi: 1S/C9H16N2O4S/c1-11(8(12)5-9(13)15-2)7-3-4-16(10,14)6-7/h7,10H,3-6H2,1-2H3
    • InChI Key: RIMVXRJTFRAVRG-UHFFFAOYSA-N
    • SMILES: S1(CCC(C1)N(C(CC(=O)OC)=O)C)(=N)=O

Computed Properties

  • Exact Mass: 248.08307817g/mol
  • Monoisotopic Mass: 248.08307817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 95.9Ų

Methyl 2-[(1-imino-1-oxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]acetate Pricemore >>

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Additional information on Methyl 2-[(1-imino-1-oxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]acetate

Methyl 2-[(1-imino-1-oxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]acetate and Its Significance in Modern Chemical Biology

Methyl 2-[(1-imino-1-oxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]acetate, a compound with the CAS number 2138075-19-9, represents a fascinating intersection of organic chemistry and biochemistry. This compound has garnered attention in recent years due to its unique structural features and potential applications in pharmaceutical research and development. The intricate molecular framework of this compound, characterized by its 1-imino-1-oxo-1lambda6-thiolan-3-yl moiety, suggests a rich chemical reactivity that could be leveraged for designing novel bioactive molecules.

The study of heterocyclic compounds has long been a cornerstone in the field of medicinal chemistry. Among these, thiolane derivatives have shown promise as scaffolds for developing drugs with enhanced biological activity. The presence of a thiol group in the 1-imino-1-oxo-1lambda6-thiolan-3-yl unit of Methyl 2-[(1-imino-1-oxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]acetate not only contributes to its structural complexity but also opens up possibilities for various chemical transformations. These transformations can be harnessed to create derivatives with tailored properties, making this compound a valuable tool in synthetic chemistry.

In recent years, there has been a surge in interest regarding the development of carbamoyl-containing compounds due to their diverse pharmacological effects. The carbamoyl group in Methyl 2-[(1-imino-1-oxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]acetate is strategically positioned, allowing for further functionalization and modification. This flexibility has made it a subject of extensive research, particularly in the context of designing inhibitors for enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

One of the most compelling aspects of Methyl 2-[1-imino-1-oxo-1lambda6-thiolan-3-yl](methyl)carbamoyl]acetate is its potential as a precursor for more complex molecules. Researchers have been exploring its use in generating libraries of compounds for high-throughput screening. These libraries are essential for identifying lead candidates that can be further optimized into therapeutic agents. The structural motif of this compound has been found to exhibit inhibitory activity against various targets, making it a promising candidate for drug discovery programs.

The synthesis of Methyl 2-[1-imino-1-oxo-1lambda6-thiolan-3-yl](methyl)carbamoyl]acetate involves multi-step organic reactions that showcase the expertise required in modern synthetic chemistry. The process typically begins with the preparation of the thiolan core, followed by functionalization to introduce the carbamoyl and imino groups. Each step must be carefully controlled to ensure high yield and purity, which are crucial for subsequent biological evaluations.

The biological activity of Methyl 2-[1-imino-1-oxo-1lambda6-thiolan-3-yl](methyl)carbamoyl]acetate has been the focus of several recent studies. Researchers have reported its interaction with enzymes such as kinases and proteases, which are key players in many disease pathways. These interactions have been investigated using both computational methods and experimental approaches, providing insights into how the compound might exert its effects at the molecular level.

In addition to its potential as an enzyme inhibitor, Methyl 2-[1-imino-1-oxo-1lambda6-thiolan-3-yl](methyl)carbamoyl]acetate has also been studied for its ability to modulate cellular processes. For instance, it has been shown to influence pathways involved in inflammation and oxidative stress, which are implicated in conditions such as neurodegenerative diseases and cardiovascular disorders. These findings highlight the compound's versatility and its potential therapeutic applications.

The development of new synthetic methodologies has been instrumental in advancing the study of Methyl 2-[1-imino-1-oxo-thiolan-yl](methyl)carbamoyl]acetate. Techniques such as transition metal-catalyzed reactions and flow chemistry have enabled more efficient and scalable synthesis routes. These advancements not only facilitate research but also make it possible to produce larger quantities of the compound for industrial applications.

The future prospects for Methyl 2-[1-imino-1-oxo-thiolan-yl](methyl)carbamoyl]acetate are promising, with ongoing research aimed at expanding its applications. Efforts are underway to develop novel derivatives with enhanced potency and selectivity, which could lead to more effective treatments for various diseases. Collaborative efforts between academia and industry are expected to play a crucial role in realizing these goals.

In conclusion, Methyl 2-[1-imino-1-oxo-thiolan

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